

Solubility of cyclohexyl acetate in organic solvents.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of Cyclohexyl Acetate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **cyclohexyl acetate** in a wide range of organic solvents. The information is intended to assist researchers, scientists, and professionals in drug development in understanding and predicting the behavior of this versatile ester in various solvent systems.

Quantitative Solubility Data

The solubility of **cyclohexyl acetate** is a critical parameter in its application as a solvent, intermediate, and fragrance component. The following tables summarize the available quantitative data on its solubility in numerous organic solvents at ambient temperature.

Table 1: Solubility of Cyclohexyl Acetate in Various Organic Solvents at 20°C[1]

Solvent Family	Solvent Name	Solubility (g/L)
Alcohols	Methanol	759.03
Ethanol	635.37	
n-Propanol	557.19	_
Isopropanol	684.97	_
n-Butanol	513.4	_
sec-Butanol	583.74	_
Isobutanol	473.44	_
tert-Butanol	1010.0	_
n-Pentanol	302.14	_
Isopentanol	434.55	_
n-Hexanol	331.64	_
n-Heptanol	202.62	_
n-Octanol	229.76	_
Benzyl Alcohol	412.39	_
Ketones	Acetone	697.41
2-Butanone (MEK)	597.77	
Cyclohexanone	838.89	_
3-Pentanone	762.2	_
2-Pentanone	496.83	_
Cyclopentanone	732.01	_
Methyl isobutyl ketone (MIBK)	283.48	_
Esters	Ethyl Acetate	390.51
n-Propyl Acetate	137.97	

		_
Isopropyl Acetate	263.59	
n-Butyl Acetate	246.08	-
Methyl Acetate	272.44	-
Methyl Propionate	417.99	-
Ethers	Diethyl Ether	460.12
Tetrahydrofuran (THF)	724.28	
1,4-Dioxane	579.53	-
Methyl tert-butyl ether (MTBE)	345.74	-
Dipropyl Ether	562.12	-
Aromatic Hydrocarbons	Toluene	471.4
m-Xylene	289.1	
o-Xylene	380.04	-
Ethylbenzene	236.87	-
Aliphatic Hydrocarbons	n-Hexane	176.81
n-Heptane	178.46	
Cyclohexane	160.24	-
n-Octane	50.59	-
n-Dodecane	32.7	-
Chlorinated Solvents	Dichloromethane	231.0
Chloroform	467.79	
Carbon Tetrachloride	231.19	-
1,2-Dichlorobenzene	121.07	-
Chlorobenzene	246.25	-
Nitrogen-Containing Solvents	Acetonitrile	472.34
-		

Dimethylformamide (DMF)	783.05	
N-Methyl-2-pyrrolidone (NMP)	898.81	
Pyridine	1201.98	
Aniline	1500.45	
Sulfur-Containing Solvents	Dimethyl Sulfoxide (DMSO)	1477.56
Other	Acetic Acid	659.9

Qualitative solubility descriptions indicate that **cyclohexyl acetate** is "very soluble" or "miscible" in ethanol and ethyl ether.[2][3] It is considered insoluble or slightly soluble in water. [1][2]

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure in chemistry. For a liquid solute like **cyclohexyl acetate** in a liquid organic solvent, several methods can be employed. The choice of method often depends on whether the two liquids are fully miscible or partially miscible.

Method for Determining Miscibility (Qualitative)

This method is a straightforward approach to determine if two liquids are miscible in all proportions.

Protocol:

- Preparation: In a clean, dry test tube or a small vial, add a known volume of the solvent of interest (e.g., 5 mL).
- Addition of Solute: To the solvent, add an equal volume of cyclohexyl acetate.
- Mixing: Cap the container and shake vigorously for a predetermined time (e.g., 1-2 minutes) to ensure thorough mixing.
- Observation: Allow the mixture to stand undisturbed and observe.

- Miscible: If the mixture remains as a single, clear phase with no visible separation, the two liquids are considered miscible.
- Immiscible or Partially Miscible: If the mixture separates into two distinct layers, the liquids are immiscible or partially miscible.

Isothermal Shake-Flask Method (Quantitative)

This is a classical and widely used method for determining the solubility of a substance in a solvent at a specific temperature.

Protocol:

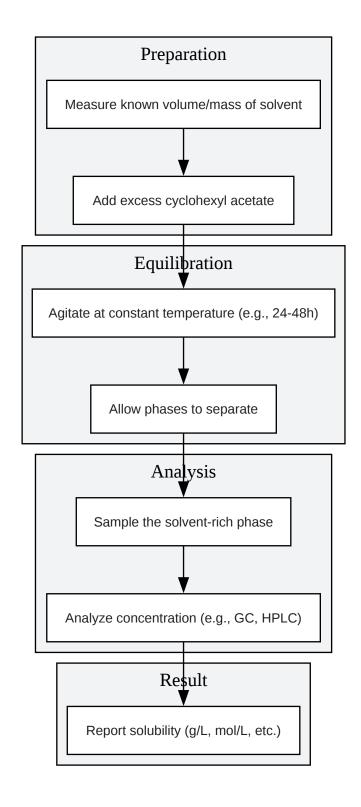
- Sample Preparation: Prepare a series of sealed vials or flasks, each containing a known volume or mass of the organic solvent.
- Addition of Solute: Add an excess amount of cyclohexyl acetate to each container. The
 presence of a distinct second phase (undissolved cyclohexyl acetate) is crucial to ensure
 saturation.
- Equilibration: Place the containers in a constant-temperature bath or shaker and agitate them for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached. The temperature must be carefully controlled.
- Phase Separation: After equilibration, cease agitation and allow the mixture to stand in the constant-temperature bath for a sufficient time to allow for complete phase separation.
- Sampling: Carefully extract a sample from the solvent-rich phase, ensuring that none of the
 undissolved cyclohexyl acetate phase is collected. This can be done using a syringe or a
 pipette.
- Analysis: Determine the concentration of cyclohexyl acetate in the collected sample using a suitable analytical technique, such as:
 - Gas Chromatography (GC): A highly accurate method for determining the concentration of volatile compounds. A calibration curve is prepared using standards of known cyclohexyl acetate concentrations.

- High-Performance Liquid Chromatography (HPLC): Another precise method for quantitative analysis.
- Refractive Index Measurement: The refractive index of the solution can be measured and compared to a calibration curve of refractive index versus concentration.
- Data Reporting: The solubility is typically reported in units of g/100 mL, g/L, or mole fraction at the specified temperature.

Cloud Point Method (for Partially Miscible Systems)

The cloud point method is useful for determining the temperature at which a solution of a specific composition becomes saturated, leading to the formation of a second phase (cloudiness).

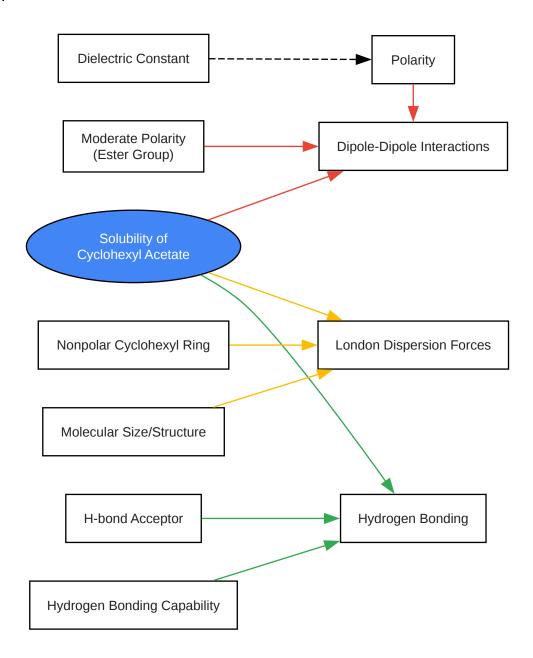
Protocol:


- Sample Preparation: Prepare a series of samples with known compositions of cyclohexyl acetate and the solvent in sealed containers.
- Heating: Slowly heat the sample while stirring continuously until the mixture becomes a single, clear phase.
- Cooling and Observation: Gradually cool the clear solution while monitoring it closely. The temperature at which the first sign of turbidity or cloudiness appears is recorded as the cloud point or saturation temperature for that specific composition.
- Solubility Curve: By repeating this procedure for samples with different compositions, a solubility curve (temperature versus composition) can be constructed.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates a general workflow for the quantitative determination of the solubility of a liquid solute in a liquid solvent using the isothermal shake-flask method.


Click to download full resolution via product page

Caption: Experimental workflow for solubility determination.

Factors Influencing Cyclohexyl Acetate Solubility

The solubility of **cyclohexyl acetate** in an organic solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules.

Click to download full resolution via product page

Caption: Factors influencing cyclohexyl acetate solubility.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. scent.vn [scent.vn]
- 2. Cyclohexyl acetate | C8H14O2 | CID 12146 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- To cite this document: BenchChem. [Solubility of cyclohexyl acetate in organic solvents.].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b165965#solubility-of-cyclohexyl-acetate-in-organic-solvents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

